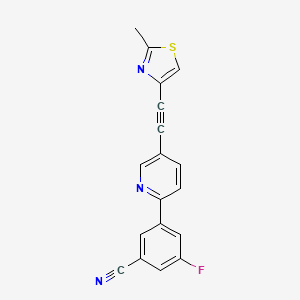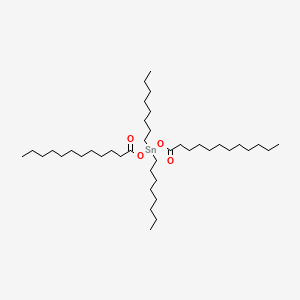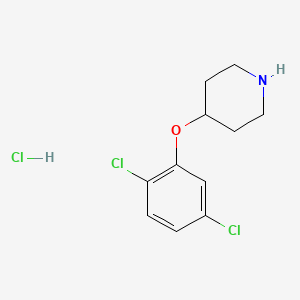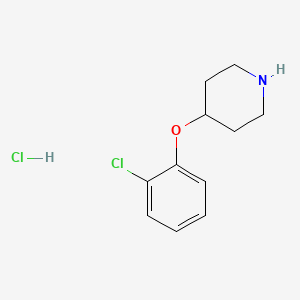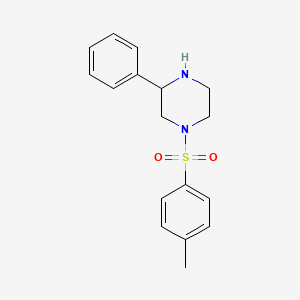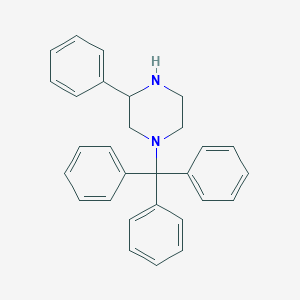![molecular formula C10H10ClN3 B1357329 C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine CAS No. 1020052-19-0](/img/structure/B1357329.png)
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, also known as 4-chloro-N-methyl-N-phenylpyrazole-3-carboxamide, is an organic compound that is widely used in scientific research. It is an amine derivative and is classified as an arylpyrazole. This compound has been used in a variety of research applications, including the study of various biochemical and physiological effects, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine and its derivatives have significant implications in the synthesis of biologically active compounds. Liu et al. (2017) demonstrated the synthesis of 3-phenyl-1H-pyrazole derivatives, which are vital intermediates in creating a range of biologically active compounds, particularly in cancer treatment. They optimized the synthetic method, achieving an 80% yield over two steps, highlighting the compound's role in industrial production (Liu, Xu, & Xiong, 2017).
Pharmaceutical Applications
In pharmaceutical research, pyrazole compounds, including derivatives of this compound, have been explored for various therapeutic applications. Hsu et al. (2009) discovered that (1,3-Diphenyl-1H-pyrazol-4-yl)-methylamine analogues act as inhibitors of Dipeptidyl Peptidases, showing potential for anti-hyperglycemic effects (Hsu et al., 2009).
Antimicrobial Properties
Rai et al. (2009) synthesized a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrating significant antibacterial activity against various bacterial strains, indicating the compound's potential in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural and Conformational Studies
Trilleras et al. (2014) conducted a study on hydrogen-bonded chains in derivatives of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, contributing to our understanding of molecular interactions and structural properties of these compounds (Trilleras, Utria, Cobo, & Glidewell, 2014).
Cancer Research
B'Bhatt and Sharma (2017) synthesized a series of novel compounds from 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, which were evaluated for antibacterial activity. This research contributes to the ongoing exploration of pyrazole derivatives in cancer therapy (B'Bhatt & Sharma, 2017).
Analyse Biochimique
Biochemical Properties
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins. The interaction between this compound and proteases can lead to the inhibition of protease activity, affecting protein degradation pathways .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling proteins such as kinases, which play a crucial role in transmitting signals within cells. By affecting kinase activity, this compound can alter cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, high doses of this compound have been associated with toxic effects, such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the metabolism of amino acids and nucleotides, leading to changes in the levels of these metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, this compound can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZOCOJYLREAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587996 |
Source


|
| Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020052-19-0 |
Source


|
| Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



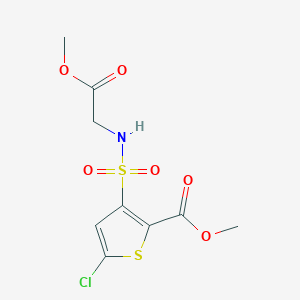
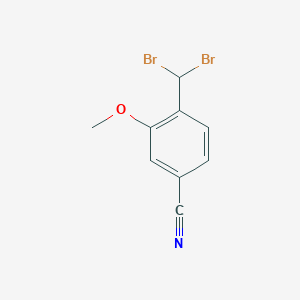
![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)
